molecular formula C20H22N2O4 B5916915 3,4,5-trimethoxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide

3,4,5-trimethoxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide

Cat. No. B5916915
M. Wt: 354.4 g/mol
InChI Key: RVTSCQRWSIDRJL-QQQPHYRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide, also known as TMBH, is a chemical compound that has been studied for its potential therapeutic applications. TMBH belongs to the class of hydrazones and has been found to exhibit a range of biological activities. In

Mechanism of Action

The exact mechanism of action of 3,4,5-trimethoxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide is not fully understood. However, it is believed that this compound exerts its biological effects through the inhibition of various enzymes and the modulation of signaling pathways. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function. This compound has also been found to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which can protect against oxidative stress and inflammation. This compound has also been found to inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase, which is involved in the production of uric acid. This inhibition can lead to a decrease in uric acid levels, which can be beneficial for individuals with gout.

Advantages and Limitations for Lab Experiments

One of the advantages of 3,4,5-trimethoxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide is its broad range of biological activities, which makes it a versatile compound for scientific research. This compound is also relatively easy to synthesize, and its purity can be confirmed using various analytical techniques. However, one of the limitations of this compound is its potential toxicity. While this compound has been found to exhibit promising therapeutic effects, its toxicity profile needs to be further investigated to ensure its safety for human use.

Future Directions

There are several future directions for the study of 3,4,5-trimethoxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide. One area of interest is its potential as an anticancer agent. Further studies are needed to investigate the mechanisms by which this compound inhibits cancer cell growth and to determine its efficacy in animal models and clinical trials. Another area of interest is the use of this compound as an anti-inflammatory agent. This compound has been found to exhibit potent anti-inflammatory effects in vitro, and further studies are needed to investigate its efficacy in animal models and human clinical trials. Additionally, the potential use of this compound as an antioxidant and enzyme inhibitor warrants further investigation. Overall, this compound has shown promising potential for a range of therapeutic applications, and further research is needed to fully understand its biological effects and potential clinical applications.
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. This compound exhibits a range of biological activities and has shown promising potential for a variety of therapeutic applications. Further studies are needed to fully understand its mechanisms of action and to determine its efficacy and safety for human use.

Synthesis Methods

3,4,5-trimethoxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide can be synthesized through the reaction between 3,4,5-trimethoxybenzohydrazide and cinnamaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently converted into this compound. The purity of the synthesized compound can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

3,4,5-trimethoxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, antiviral, and antibacterial activities. This compound has also been investigated for its potential use as an antioxidant and anti-inflammatory agent. In addition, this compound has been studied for its ability to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase.

properties

IUPAC Name

3,4,5-trimethoxy-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-14(10-11-15-8-6-5-7-9-15)21-22-20(23)16-12-17(24-2)19(26-4)18(13-16)25-3/h5-13H,1-4H3,(H,22,23)/b11-10+,21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTSCQRWSIDRJL-QQQPHYRHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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